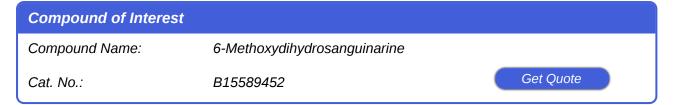


Spectroscopic data (NMR, MS) for 6-Methoxydihydrosanguinarine characterization

Author: BenchChem Technical Support Team. Date: December 2025



Characterization of 6-Methoxydihydrosanguinarine: A Spectroscopic Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data essential for the characterization of **6-Methoxydihydrosanguinarine**, an isoquinoline alkaloid isolated from plants of the Papaveraceae family, such as Macleaya cordata. The document details Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data, outlines experimental protocols, and visualizes a key signaling pathway influenced by this compound.

Spectroscopic Data for 6-Methoxydihydrosanguinarine

The structural elucidation of **6-Methoxydihydrosanguinarine** relies on the meticulous analysis of its NMR and MS spectra. While a complete, publicly available dataset for **6-Methoxydihydrosanguinarine** is not readily found, data from the closely related compound, dihydrosanguinarine, provides a foundational reference for spectral interpretation.

Nuclear Magnetic Resonance (NMR) Spectroscopy



NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule. The following table summarizes the reported ¹H NMR data for dihydrosanguinarine, which serves as a close structural analog to **6-Methoxydihydrosanguinarine**. The primary difference is the presence of a methoxy group at the C-6 position in **6-Methoxydihydrosanguinarine**, which would influence the chemical shifts of nearby protons, particularly H-6.

Table 1: ¹H NMR Spectroscopic Data for Dihydrosanguinarine (500 MHz, DMSO-d₆)[1]

Proton	Chemical Shift (δ, ppm)	Multiplicity	Coupling Constant (J, Hz)
H-1	7.34	S	-
H-4	7.55	S	-
H-6	4.15	s	-
H-9	6.97	d	7.9
H-10	7.42	d	8.0
H-11	7.79	d	8.5
H-12	7.58	d	8.6
OCH ₂ O	6.15-6.16	m	-
N-CH ₃	2.57	s	-

Note: For **6-Methoxydihydrosanguinarine**, the singlet at 4.15 ppm (H-6) would be replaced by a signal corresponding to the C-6 methoxy group protons and the remaining H-6 proton, with expected shifts influenced by the electronegative oxygen atom.

Complete ¹³C NMR data for **6-Methoxydihydrosanguinarine** is not readily available in the searched literature. However, analysis of related benzophenanthridine alkaloids would be the standard approach for assigning the carbon signals.

Mass Spectrometry (MS)



Mass spectrometry provides information about the mass and fragmentation pattern of a molecule, confirming its molecular weight and offering clues to its structure. The fragmentation of benzophenanthridine alkaloids is often characterized by the stability of the aromatic core.

Table 2: Mass Spectrometry Data for 6-Methoxydihydrosanguinarine

Parameter	Value	
Molecular Formula	C21H19NO5	
Molecular Weight	365.38 g/mol	
Expected Fragmentation Pattern		
[M+H]+	m/z 366	
Loss of OCH₃	m/z 335	
Loss of H₂O from pseudobase	m/z 348	
Retro-Diels-Alder fragmentations	Various smaller fragments	

Note: The fragmentation pattern is predicted based on the general behavior of related alkaloids. The molecular ion peak ([M+H]+) is expected to be prominent. Key fragmentation pathways would involve the loss of the methoxy group and potentially water from the pseudobase form.

Experimental Protocols

The acquisition of high-quality spectroscopic data is paramount for accurate structural characterization. The following are detailed methodologies for NMR and MS analysis of isoquinoline alkaloids.

NMR Data Acquisition Protocol

 Sample Preparation: Dissolve 5-10 mg of the purified 6-Methoxydihydrosanguinarine in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical and should be one in which the compound is fully soluble. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).



Instrument Setup:

- Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.
- Tune and match the probe for the specific solvent and nucleus being observed (¹H and ¹³C).
- Shim the magnetic field to achieve optimal resolution and line shape.

¹H NMR Acquisition:

- Acquire a standard one-dimensional ¹H NMR spectrum.
- Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds.
- The number of scans can range from 8 to 64, depending on the sample concentration.

¹³C NMR Acquisition:

- Acquire a proton-decoupled ¹³C NMR spectrum.
- A larger number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance and sensitivity of the ¹³C nucleus.
- A relaxation delay of 2-5 seconds is recommended.
- 2D NMR Experiments: To unambiguously assign all proton and carbon signals, a suite of 2D NMR experiments should be performed, including:
 - COSY (Correlation Spectroscopy): To identify proton-proton spin-spin couplings.
 - HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded proton and carbon atoms.
 - HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond)
 correlations between protons and carbons.



- NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons.
- Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing to the internal standard.

Mass Spectrometry Protocol (LC-MS/MS)

- Sample Preparation: Prepare a dilute solution of the purified compound (typically 1-10 μg/mL) in a solvent compatible with liquid chromatography and mass spectrometry, such as methanol or acetonitrile.
- · Liquid Chromatography (LC):
 - Employ a reversed-phase C18 column.
 - Use a gradient elution with a mobile phase consisting of water (often with 0.1% formic acid to aid ionization) and an organic solvent like acetonitrile or methanol.
 - The gradient will separate the analyte from any remaining impurities.
- Mass Spectrometry (MS):
 - Utilize an electrospray ionization (ESI) source in positive ion mode, as isoquinoline alkaloids readily form protonated molecules ([M+H]+).
 - Acquire full scan mass spectra over a relevant m/z range (e.g., 100-500 amu) to identify the molecular ion.
 - Perform tandem mass spectrometry (MS/MS) by selecting the molecular ion as the precursor and subjecting it to collision-induced dissociation (CID) to generate a fragmentation pattern. This provides structural information.
 - High-resolution mass spectrometry (e.g., using a TOF or Orbitrap analyzer) is recommended to confirm the elemental composition of the parent and fragment ions.

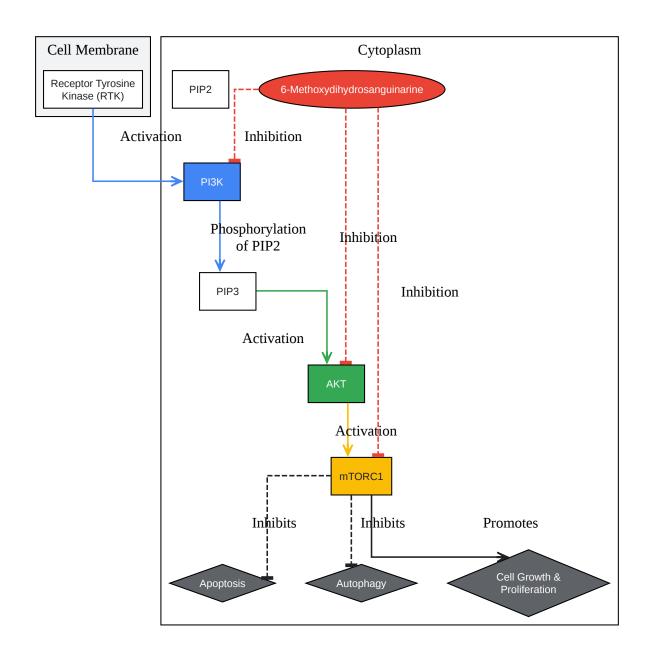


 Data Analysis: Analyze the resulting mass spectra to determine the exact mass of the molecular ion and to propose structures for the major fragment ions.

Signaling Pathway Visualization

Recent studies have shown that **6-Methoxydihydrosanguinarine** can induce apoptosis and autophagy in cancer cells by inhibiting the PI3K/AKT/mTOR signaling pathway. This pathway is a crucial regulator of cell growth, proliferation, and survival.





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Caption: Inhibition of the PI3K/AKT/mTOR signaling pathway by **6-Methoxydihydrosanguinarine**.



This guide provides foundational spectroscopic information and standardized protocols for the characterization of **6-Methoxydihydrosanguinarine**. The application of these methods will enable researchers to confidently identify and further investigate the biological activities of this promising natural product.

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References

- 1. rsc.org [rsc.org]
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